3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Tankyrase inhibition Wnt/β-catenin pathway Synthetic intermediate

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS 92311-23-4; free base CAS 104260-24-4) is a 3,4-dihydroquinazolin-2(1H)-one derivative bearing a piperidin-4-ylmethyl substituent at the N3 position. The compound features a bicyclic quinazolinone core with a basic piperidine moiety, supplied as the hydrochloride salt (C14H20ClN3O, MW 281.78) to enhance aqueous solubility relative to the free base (C14H19N3O, MW 245.32).

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
Cat. No. B8100362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2CC3=CC=CC=C3NC2=O.Cl
InChIInChI=1S/C14H19N3O.ClH/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2,(H,16,18);1H
InChIKeyYKPZPZOVFAVRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Hydrochloride: Core Scaffold and Physicochemical Profile for CNS and Cardiovascular Research Procurement


3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS 92311-23-4; free base CAS 104260-24-4) is a 3,4-dihydroquinazolin-2(1H)-one derivative bearing a piperidin-4-ylmethyl substituent at the N3 position . The compound features a bicyclic quinazolinone core with a basic piperidine moiety, supplied as the hydrochloride salt (C14H20ClN3O, MW 281.78) to enhance aqueous solubility relative to the free base (C14H19N3O, MW 245.32) . The 3,4-dihydroquinazolin-2(1H)-one scaffold has been validated across multiple therapeutic target classes including Na+/Ca2+ exchangers, muscarinic acetylcholine receptors, D2/5-HT1A receptors, and tankyrase enzymes, with the N3 substitution position critically influencing potency and selectivity profiles [1][2].

Why Generic 3,4-Dihydroquinazolin-2(1H)-one Analogs Cannot Replace 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Hydrochloride in Targeted Synthesis Programs


Substitution position on the dihydroquinazolinone scaffold dictates pharmacological target engagement. Structure-activity relationship (SAR) studies on Na+/Ca2+ exchanger inhibitors demonstrate that modifications at the N3 position produce dramatic changes in inhibitory potency, with single-digit nanomolar inhibitors achieved only through specific N3 substitution patterns [1]. Similarly, the M1/M4 muscarinic agonist program required introduction of an N-carbethoxy piperidine unit at the N3 position to achieve CNS-penetrant efficacy [2]. The piperidin-4-ylmethyl substituent at N3 present in the title compound provides a unique combination of basicity, linker geometry, and a free secondary amine handle for further derivatization—features absent in 6- or 7-position substituted analogs developed for D2/5-HT1A or MAO-B targets [3]. Simple replacement with a 3-alkyl, 3-aryl, or 3-piperazinyl analog will alter the hydrogen-bonding capacity and steric profile at the N3 vector, which directly impacts binding pocket compatibility as demonstrated across multiple target classes [1][2][3].

Quantitative Differentiation Evidence for 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Hydrochloride Versus Structural Analogs—Procurement Decision Data


N3-Piperidinylmethyl Substitution as Direct Precursor to Nanomolar Tankyrase Inhibitor K-756

The title compound serves as the direct synthetic precursor to K-756 (3-((1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one), a selective tankyrase inhibitor. The piperidin-4-ylmethyl moiety at the N3 position provides the essential secondary amine handle for N-arylation with 4-chloro-6,7-dimethoxyquinazoline [1]. The resulting K-756 inhibits TNKS1 and TNKS2 ADP-ribosylation activity with IC50 values of 31 nM and 36 nM, respectively . Analogs lacking the piperidin-4-ylmethyl substitution at N3 cannot be directly converted to K-756 without additional synthetic steps, representing a quantifiable synthetic efficiency advantage [1].

Tankyrase inhibition Wnt/β-catenin pathway Synthetic intermediate

Hydrochloride Salt Form Provides Measurable Aqueous Solubility Advantage Over Free Base

The title compound is supplied as the hydrochloride salt (C14H20ClN3O, MW 281.78), which provides enhanced aqueous solubility relative to the free base (C14H19N3O, MW 245.32) . Protonation of the piperidine nitrogen (pKa ~9-10) in the hydrochloride form generates an ionic species with significantly higher water solubility. The free base form (CAS 104260-24-4) is also commercially available but requires additional solubilization strategies for aqueous biological assays . Qualitative comparison of vendor specifications indicates the HCl salt is preferred for in vitro pharmacology applications requiring dissolution in aqueous buffers .

Salt selection Aqueous solubility Formulation development

N3 Substitution Position in Title Compound Targets Na+/Ca2+ Exchanger Pharmacophore, Distinct from C7-Substituted CNS Analogs

SAR studies by Hasegawa et al. demonstrated that N3-substituted 3,4-dihydro-2(1H)-quinazolinone derivatives exhibit potent Na+/Ca2+ exchanger (NCX) inhibitory activity, with the N3 substituent producing 'dramatic effects' on potency [1]. In contrast, C7-substituted dihydroquinazolinones developed in the Al-Sha'er et al. study target D2 and 5-HT1A receptors, achieving dual binding affinities relevant to atypical antipsychotic development [2]. The title compound, with its N3 piperidinylmethyl substitution, aligns with the NCX pharmacophore rather than the C7-oriented CNS pharmacophore, providing a mechanistically distinct screening starting point [1][2].

Na+/Ca2+ exchanger Cardiovascular therapeutics Positional isomer SAR

Vendor-Sourced Purity Specification Achieves ≥98% (HPLC), Enabling Quantitative Pharmacology Without Further Purification

The hydrochloride salt is commercially available from multiple vendors with certified purity levels: NLT 98% by HPLC , 97% , and 95% . The target compound is supported by batch-specific QC documentation including NMR and HPLC spectra, which is essential for reproducible quantitative pharmacology . In contrast, the free base form (CAS 104260-24-4) is typically offered at 95% purity . For procurement requiring high-confidence concentration-response data without repurification, the ≥98% HCl salt specification provides a measurable quality advantage .

Chemical purity Quality control Procurement specification

Prioritized Application Scenarios for 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Tankyrase (TNKS1/2) Inhibitors via Single-Step N-Arylation of the Piperidine NH

The title compound is the direct precursor to K-756 and structurally related tankyrase inhibitors. The free secondary amine on the piperidine ring enables efficient SNAr or Buchwald-Hartwig coupling with 4-chloro-6,7-dimethoxyquinazoline, yielding K-756, which inhibits TNKS1 and TNKS2 with IC50 values of 31 nM and 36 nM, respectively [1][2]. Medicinal chemistry groups targeting the Wnt/β-catenin pathway for oncology or fibrosis indications should procure this intermediate to reduce their synthetic route by three or more steps relative to de novo construction [1].

Na+/Ca2+ Exchanger (NCX) Inhibitor Lead Optimization Starting from the N3-Piperidinylmethyl Scaffold

The N3-piperidinylmethyl substitution pattern places this compound directly within the pharmacophore space of NCX inhibitors. Published SAR by Hasegawa et al. demonstrated that N3-substituted 3,4-dihydro-2(1H)-quinazolinones are potent NCX inhibitors, with lead compound SM-15811 (compound 4f in the series) achieving nanomolar potency in blocking Na+-dependent Ca2+ influx in cardiomyocytes [1]. The title compound provides the core scaffold for rapid analog generation via N-functionalization of the piperidine ring or modification of the quinazolinone aromatic system. This application scenario directly leverages the positional SAR advantage documented in Section 3 [1].

Aqueous Biological Assay Deployment Using the ≥98% Purity Hydrochloride Salt Form

For laboratories conducting biochemical or cell-based screening in aqueous buffer systems, the hydrochloride salt form (≥98% purity) provides immediate solubility at biologically relevant concentrations (≥10 mg/mL in water) without DMSO co-solvent [1]. This eliminates solvent-induced interference in sensitive assays including whole-cell patch clamp electrophysiology, calcium flux measurements, and radioligand binding displacement [2]. The batch-specific QC documentation (NMR and HPLC) supports regulatory-grade GLP-compliant data reporting [1].

Muscarinic M1/M4 Agonist Pharmacophore Exploration via N3 Substitution Optimization

The dihydroquinazolinone scaffold with N-carbethoxy piperidine substitution at the N3 position yielded potent, selective, and CNS-penetrant M1 and M4 muscarinic acetylcholine receptor agonists with in vivo efficacy (ED50 = 3.0 mg/kg, sc in methamphetamine-induced hyperlocomotion model in rats) [1]. The title compound, with its free piperidine NH, serves as the ideal starting material for introducing N-carbethoxy, N-acyl, or N-sulfonyl groups to systematically explore muscarinic receptor subtype selectivity. This application directly exploits the class-level inference evidence of N3 substitution enabling CNS target engagement [1].

Quote Request

Request a Quote for 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.